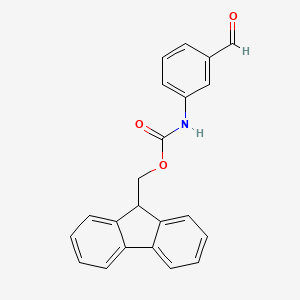
2-(2-Fluoro-5-methoxyphenyl)acetylchloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Fluoro-5-methoxyphenyl)acetylchloride is an organic compound with the molecular formula C9H8ClFO2 It is a derivative of phenylacetyl chloride, where the phenyl ring is substituted with a fluoro and a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-5-methoxyphenyl)acetylchloride typically involves the chlorination of 2-(2-Fluoro-5-methoxyphenyl)acetic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is usually performed under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Fluoro-5-methoxyphenyl)acetylchloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acetyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 2-(2-Fluoro-5-methoxyphenyl)acetic acid and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran.
Hydrolysis: The reaction is performed in aqueous or mixed aqueous-organic solvents under acidic or basic conditions.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are used in aprotic solvents.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Alcohols: Formed by reduction of the acetyl chloride group.
Aplicaciones Científicas De Investigación
2-(2-Fluoro-5-methoxyphenyl)acetylchloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(2-Fluoro-5-methoxyphenyl)acetylchloride involves its reactivity towards nucleophiles. The acetyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various synthetic applications to form new chemical bonds and create complex molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-5-methoxyphenylacetic acid: The parent acid from which the acetyl chloride is derived.
2-Fluoro-5-methoxybenzaldehyde: Another derivative with a formyl group instead of an acetyl chloride group.
2-Fluoro-5-methoxyphenylboronic acid: A boronic acid derivative used in Suzuki-Miyaura coupling reactions.
Uniqueness
2-(2-Fluoro-5-methoxyphenyl)acetylchloride is unique due to its combination of fluoro and methoxy substituents on the phenyl ring, which can influence its reactivity and the properties of the resulting products. This makes it a valuable intermediate in the synthesis of compounds with specific electronic and steric characteristics.
Propiedades
Fórmula molecular |
C9H8ClFO2 |
|---|---|
Peso molecular |
202.61 g/mol |
Nombre IUPAC |
2-(2-fluoro-5-methoxyphenyl)acetyl chloride |
InChI |
InChI=1S/C9H8ClFO2/c1-13-7-2-3-8(11)6(4-7)5-9(10)12/h2-4H,5H2,1H3 |
Clave InChI |
KYVLEQDZJBRQAD-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)F)CC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1E)-N-hydroxy-2,2a,7,7a-tetrahydro-1H-cyclobuta[a]inden-1-imine](/img/structure/B13124457.png)
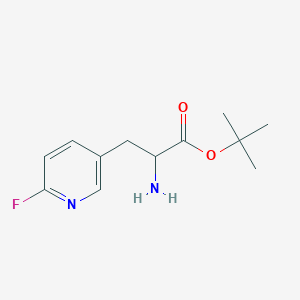
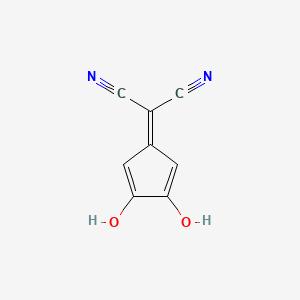
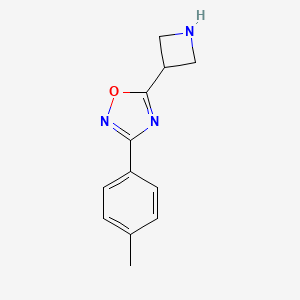


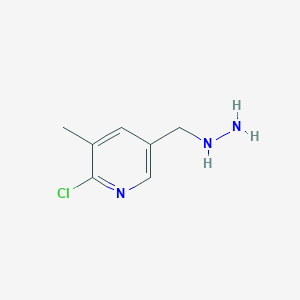
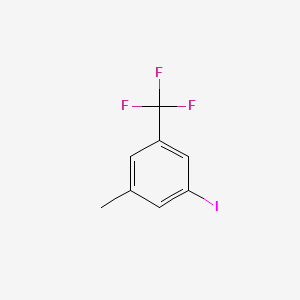
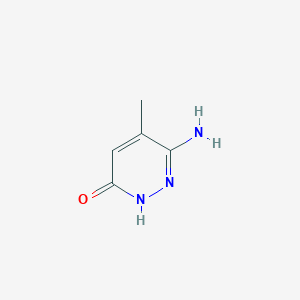
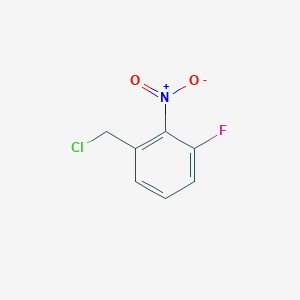
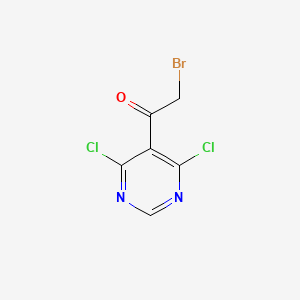
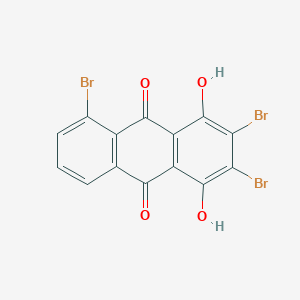
![2-Bromo-6-(trifluoromethyl)imidazo[2,1-b]thiazole](/img/structure/B13124554.png)
